
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Overview
Description
Ethyl 5-methyl-3-(nitromethyl)hexanoate (CAS No. 128013-65-0, molecular formula: C₁₀H₁₉NO₄) is a branched-chain ester characterized by a nitromethyl group at the 3-position and a methyl group at the 5-position of the hexanoic acid backbone. It is primarily utilized as a reference standard or impurity in the synthesis of pregabalin, a pharmaceutical agent used for neuropathic pain and epilepsy . The compound’s structural complexity, including the nitro functional group, distinguishes it from simpler esters commonly found in flavor and fragrance applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pemetrexed (sodium salt hydrate) involves the reaction of pemetrexed diacid with sodium cations under anhydrous conditions. This process can yield either the amorphous or hemipentahydrate form of pemetrexed disodium .
Industrial Production Methods: Industrial production of pemetrexed (sodium salt hydrate) focuses on achieving high purity and stability. The process involves optimizing reaction conditions to produce stable amorphous pemetrexed disodium and the hemipentahydrate form. Analytical methods such as high-performance liquid chromatography and gas chromatography are used to ensure chemical purity and monitor residual solvents .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: Pemetrexed can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for pemetrexed.
Substitution: Pemetrexed can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pemetrexed with modified functional groups .
Scientific Research Applications
Chemistry
Ethyl 5-methyl-3-(nitromethyl)hexanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Reduction : The nitro group can be reduced to form amines, which are crucial in pharmaceutical chemistry.
- Oxidation : The ester can be oxidized to yield carboxylic acids, expanding its utility in synthetic pathways.
- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
Biology
Research into the biological activity of this compound has revealed potential interactions with enzymes and cellular pathways. Studies indicate that:
- Enzyme Interaction : The nitro group may participate in redox reactions that affect enzyme activity, presenting opportunities for drug design.
- Biological Activity : Investigations have suggested that derivatives of this compound may exhibit antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored as a precursor for active pharmaceutical ingredients (APIs). Notably:
- Pregabalin Production : It is identified as an intermediate in the synthesis of pregabalin, a drug used to treat neuropathic pain and epilepsy . This highlights its significance in pharmaceutical manufacturing.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis route for this compound demonstrated that using biocatalysts could enhance yield and reduce environmental impact. The use of lipases in a solvent-free system achieved high conversion rates while minimizing waste .
Research evaluating the biological activity of derivatives of this compound indicated promising results against specific cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction .
Mechanism of Action
Pemetrexed (sodium salt hydrate) exerts its effects by inhibiting multiple folate-dependent enzymes involved in purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By disrupting these metabolic processes, pemetrexed prevents DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Ethyl 5-methyl-3-(nitromethyl)hexanoate
- Functional Groups: Ester (-COO-), nitromethyl (-CH₂NO₂), and methyl (-CH₃) branches.
- Molecular Weight : 217.26 g/mol.
Ethyl Hexanoate (Ethyl Caproate)
- Functional Groups: Simple ester (-COO-) with a linear hexanoic acid chain.
- Molecular Weight : 144.21 g/mol.
- Applications : Key flavor compound in fruits (e.g., pineapple, banana), alcoholic beverages (e.g., Baijiu, lychee wine), and perfumes .
- Key Data :
Ethyl 3-(Methylthio)propanoate
- Functional Groups : Ester (-COO-) and methylthio (-SCH₃) group.
- Applications : Contributes to pineapple aroma; detected in Cayenne pineapple pulp and core .
Ethyl 2-Methylbutanoate
- Functional Groups : Branched ester with a methyl group at the 2-position.
- Applications : Dominant aroma compound in pineapples (odor activity value >1,000) .
Chemical Reactivity and Stability
- This compound: The nitro group (-NO₂) increases reactivity, making it susceptible to reduction or decomposition under acidic/basic conditions. This limits its stability in food or environmental applications .
- Ethyl Hexanoate: Stable under neutral conditions; hydrolyzes slowly in acidic/basic environments to hexanoic acid and ethanol. Widely used due to its low reactivity and high volatility .
Key Differentiators
- Nitro Functional Group: Unique to this compound; absent in other esters.
- Branching vs. Linearity: Branched esters (e.g., Ethyl 2-methylbutanoate) exhibit stronger fruity odors compared to linear analogs like ethyl hexanoate .
- Sulfur-Containing Esters: Ethyl 3-(methylthio)propanoate contributes sulfury notes, differentiating it from nitro- or alkyl-substituted esters .
Biological Activity
Ethyl 5-methyl-3-(nitromethyl)hexanoate, also known as 5-methyl-3-nitromethylhexanoic acid ethyl ester, is a chemical compound primarily recognized as a precursor in the synthesis of pregabalin, a medication used for treating neuropathic pain, epilepsy, and fibromyalgia. This article explores the biological activity of this compound, focusing on its role in pharmaceutical applications, synthesis pathways, and potential biological interactions.
Chemical Structure and Properties
This compound has a unique structure that contributes to its reactivity and utility in organic synthesis. The compound consists of:
- A six-carbon chain (hexane)
- A methyl group at the 5th position
- A nitromethyl group at the 3rd position
- An ethyl ester group at the 1st position
This arrangement allows it to participate in various chemical reactions, particularly those relevant to drug synthesis.
Role as a Precursor
The most significant biological activity associated with this compound is its role as a precursor to pregabalin. Pregabalin is known for its effectiveness in managing conditions such as:
- Neuropathic Pain : Alleviates pain resulting from nerve damage.
- Epilepsy : Reduces the frequency of seizures.
- Fibromyalgia : Helps manage widespread pain and fatigue.
Studies have shown that the synthesis of pregabalin from this compound typically involves multi-step processes including reduction and decarboxylation reactions .
Synthesis Pathways
The synthesis of this compound can be performed through various methods, often protected by patents due to its industrial significance. The primary synthetic route includes:
- Reduction : The nitro group can be reduced to form an amine, which is crucial for synthesizing certain pharmaceuticals.
- Hydrolysis : The ester group may undergo hydrolysis to yield 5-methyl-3-(nitromethyl)hexanoic acid.
- Stereoselective Hydrolysis : This process can produce enantiomerically enriched products, essential for pharmaceutical applications.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in pharmaceutical research:
- Pregabalin Synthesis : A study demonstrated effective routes for synthesizing pregabalin using this compound as a key intermediate, emphasizing its relevance in developing treatments for neuropathic pain.
- Antineoplastic Agents : Comparative studies on alkylating agents have shown that compounds similar to this compound possess antineoplastic properties, indicating potential applications in cancer therapy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-methyl-3-(nitromethyl)hexanoate, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, such as nitroalkylation followed by esterification. For example, introducing the nitromethyl group via a Michael addition using nitroalkanes and α,β-unsaturated esters under basic conditions (e.g., Knoevenagel condensation) . Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) can yield the target compound. Optimization requires controlled temperatures (0–25°C), anhydrous solvents, and catalytic bases like piperidine to minimize side reactions. Purification via fractional distillation or column chromatography is critical for high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the ester carbonyl (~170 ppm), nitromethyl protons (δ 4.2–4.5 ppm), and branching methyl groups (δ 0.8–1.2 ppm).
- FTIR : Confirms ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1560 cm⁻¹) stretching .
- GC-MS : Resolves molecular ion peaks (e.g., m/z 217 for [M]⁺) and fragmentation patterns to verify structure .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–220 nm .
Q. How does the nitromethyl group influence the compound’s reactivity in organic transformations?
The nitromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic additions (e.g., with amines or thiols). It can also undergo reduction (e.g., catalytic hydrogenation or LiAlH₄) to yield primary amines, useful in pharmaceutical intermediates . The nitro group’s electron-withdrawing effect stabilizes transition states in cycloadditions, facilitating [4+2] Diels-Alder reactions .
Q. What thermodynamic properties (e.g., critical loci, partition coefficients) are relevant for this compound?
- Vapor-Liquid Critical Points : Binary systems with CO₂ or ethanol can be modeled using pressure-temperature-composition diagrams to predict phase behavior .
- Partition Coefficients (logP) : Estimated at ~2.8 (octanol/water), indicating moderate hydrophobicity. Experimental determination via shake-flask method or HPLC retention times is recommended .
- Diffusivity : In structured matrices (e.g., carrageenan), diffusion coefficients (D ≈ 1.2 × 10⁻⁹ m²/s) are minimally affected by matrix rigidity, as shown for analogous esters .
Q. How should researchers address contradictions in reported yields or reaction efficiencies?
Discrepancies often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
- Cross-Validation : Compare results with independent methods (e.g., GC vs. HPLC for yield quantification) .
Advanced Research Questions
Q. What strategies control stereochemistry during the synthesis of this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity at the nitromethyl-bearing carbon. For example, L-proline catalyzes asymmetric Michael additions with >80% enantiomeric excess (ee) . Chiral HPLC or capillary electrophoresis is essential for resolving stereoisomers .
Q. How can computational modeling predict reaction mechanisms or optimize synthetic pathways?
- DFT Calculations : Simulate transition states to identify rate-determining steps (e.g., nitroalkane addition barriers).
- MD Simulations : Model solvent effects on reaction kinetics, such as ethanol’s role in esterification equilibria .
- QSPR Models : Correlate molecular descriptors (e.g., Hammett σ) with reactivity to guide catalyst selection .
Q. What structural features of this compound contribute to its biological activity?
- The nitromethyl group may act as a bioisostere for carboxylates, enhancing membrane permeability .
- The branched alkyl chain increases lipophilicity, favoring interactions with hydrophobic enzyme pockets.
- In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can validate target engagement .
Q. How do researchers resolve contradictions in concentration-dependent effects (e.g., activation vs. inhibition)?
For studies like anaerobic digestion, where low ethyl hexanoate concentrations enhance methane production but high doses inhibit it :
- Dose-Response Curves : Establish minimum inhibitory concentrations (MIC) using batch reactors with incremental dosing.
- Metabolomics : Track intermediate metabolites (e.g., acetate, H₂) via GC-MS to identify metabolic bottlenecks .
Q. What methodologies assess the compound’s interactions in multicomponent systems (e.g., catalysis, flavor matrices)?
- SPME-GC-MS : Measures volatile interactions in flavor systems, where esters like ethyl hexanoate synergize with alcohols or thiols .
- Kinetic Profiling : Monitor co-catalytic effects using stopped-flow spectroscopy or microcalorimetry .
- PCA (Principal Component Analysis) : Statistically deconvolute synergistic/antagonistic effects in complex mixtures .
Properties
IUPAC Name |
ethyl 5-methyl-3-(nitromethyl)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHVAYLSGONPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560647 | |
Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-65-0 | |
Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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